![molecular formula C19H24N4O2 B10987263 2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B10987263.png)
2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide
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Overview
Description
2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide is a complex organic compound that features an indole core, a pyrazole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the 2-methylpropyl Group: This step involves alkylation of the indole nitrogen using 2-methylpropyl bromide in the presence of a base like potassium carbonate.
Attachment of the Pyrazole Moiety: This can be done via a nucleophilic substitution reaction where the indole derivative reacts with a pyrazole derivative.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions, often employing catalysts like palladium on carbon.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions of indole and pyrazole derivatives with biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industry, this compound can be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole and pyrazole moieties can interact with enzymes or receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide: shares similarities with other indole and pyrazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its combination of indole, pyrazole, and acetamide groups. This combination allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H24N4O2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[1-(2-methylpropyl)indol-4-yl]oxy-N-(2-pyrazol-1-ylethyl)acetamide |
InChI |
InChI=1S/C19H24N4O2/c1-15(2)13-22-11-7-16-17(22)5-3-6-18(16)25-14-19(24)20-9-12-23-10-4-8-21-23/h3-8,10-11,15H,9,12-14H2,1-2H3,(H,20,24) |
InChI Key |
GSWBPLFYEYBPMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C1C=CC=C2OCC(=O)NCCN3C=CC=N3 |
Origin of Product |
United States |
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